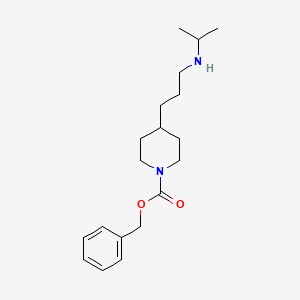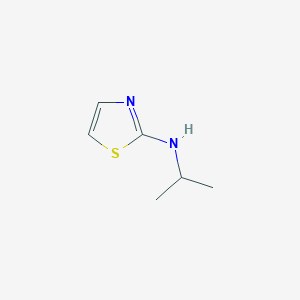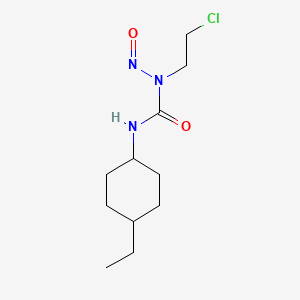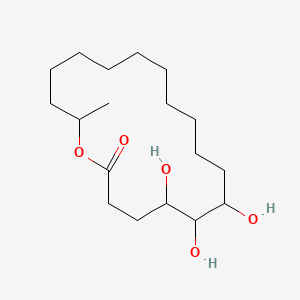
Oxacyclooctadecan-2-one, 5,6,7-trihydroxy-18-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one is a complex organic compound with the molecular formula C18H34O5. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclic ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure the selective addition of functional groups at the desired positions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional groups on chemical reactivity.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of its antioxidant properties.
Wirkmechanismus
The mechanism by which 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one: Unique due to its specific arrangement of hydroxyl groups and cyclic ether structure.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-3-one: Similar structure but with a different position of the carbonyl group.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-4-one: Another similar compound with variations in functional group positions.
Uniqueness
The uniqueness of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
52461-08-2 |
|---|---|
Molekularformel |
C18H34O5 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
5,6,7-trihydroxy-18-methyl-oxacyclooctadecan-2-one |
InChI |
InChI=1S/C18H34O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h14-16,18-20,22H,2-13H2,1H3 |
InChI-Schlüssel |
DMJJBRBTLBZJOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCCC(C(C(CCC(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



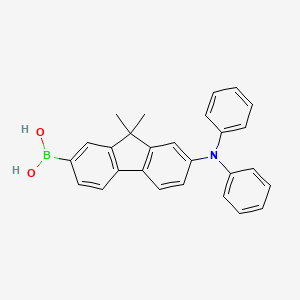
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
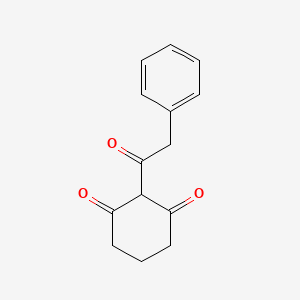
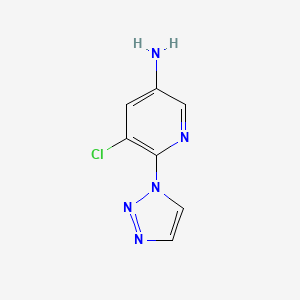
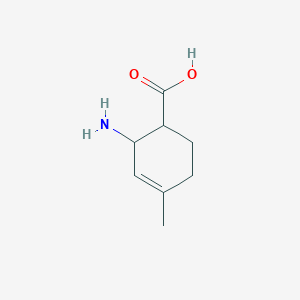



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
